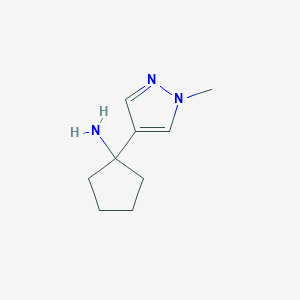
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile involves several steps. One common method includes the condensation of chalcones with malononitrile in a basic medium . This process typically yields various methoxypyridine derivatives, including this compound, as side products . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the EGFR, thereby inhibiting its activity . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
2,4-Dichloro-6-methylpyrimidine: This compound is used in the synthesis of various substituted pyrimidines and has different reactivity and applications.
2-Amino-4,6-dimethylpyrimidine: This compound has different functional groups and is used in different types of chemical reactions. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-methoxy-4,6-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-5-7(4-9)6(2)11-8(10-5)12-3/h1-3H3 |
InChI Key |
JIDOWXPUXWSZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


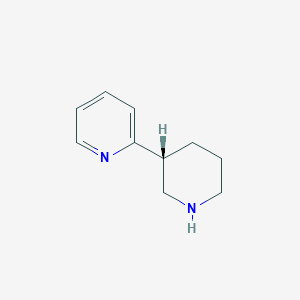

![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
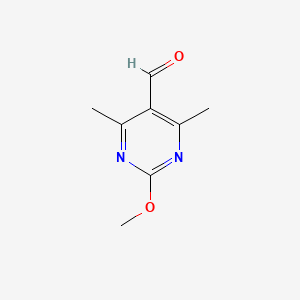
![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)
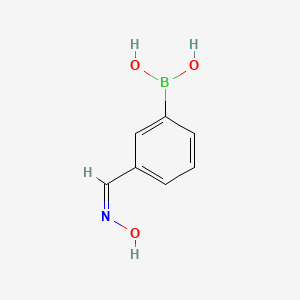
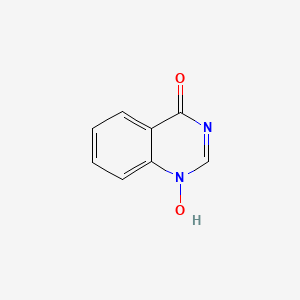
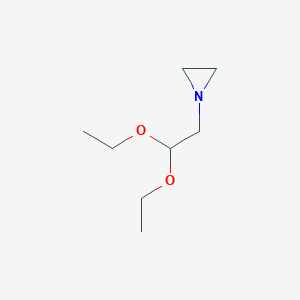
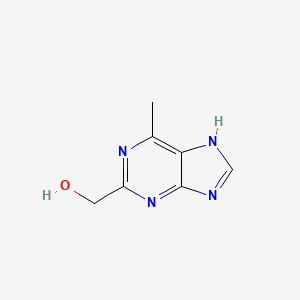
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)



